molecular formula C15H20BNO4 B13014149 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one

Cat. No.: B13014149
M. Wt: 289.14 g/mol
InChI Key: JVXZMIBZPCQDPJ-UHFFFAOYSA-N
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Description

3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is an organic compound that features a boron-containing dioxaborolane group. This compound is of significant interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the dioxaborolane group imparts unique reactivity and stability, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is unique due to its combination of the dioxaborolane group and the oxazinone ring, which imparts distinct reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in different fields .

Properties

Molecular Formula

C15H20BNO4

Molecular Weight

289.14 g/mol

IUPAC Name

3-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,3-benzoxazin-2-one

InChI

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10-9-17(5)13(18)19-12(10)8-11/h6-8H,9H2,1-5H3

InChI Key

JVXZMIBZPCQDPJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C(=O)O3)C)C=C2

Origin of Product

United States

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